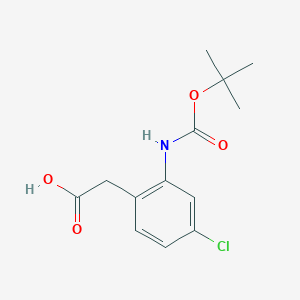

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid

Description

This compound is a chlorinated aromatic acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the ortho position of the phenyl ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling or heterocyclic ring formation . While synthesis protocols are sparingly detailed in available literature, it is synthesized from precursors like 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88 in EP 4 374 877 A2 .

Properties

Molecular Formula |

C13H16ClNO4 |

|---|---|

Molecular Weight |

285.72 g/mol |

IUPAC Name |

2-[4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10-7-9(14)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

WOKZDTRNWDTAJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Chlorophenylacetic Acid

4-Chlorophenylacetic acid undergoes nitration using concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to yield 2-nitro-4-chlorophenylacetic acid. The nitro group directs electrophilic substitution to the ortho position due to its meta-directing nature under acidic conditions.

Table 1: Nitration Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Yield | 78–82% |

| Reaction Time | 4–6 hours |

Reduction of Nitro Group

Catalytic hydrogenation with palladium on carbon ($$ \text{Pd/C} $$) in ethanol reduces the nitro group to an amine, forming 2-amino-4-chlorophenylacetic acid. Alternative reductants like iron in hydrochloric acid ($$ \text{Fe/HCl} $$) achieve comparable yields (85–90%) but require longer reaction times (12–16 hours).

Boc Protection of Amine

The free amine reacts with di-tert-butyl dicarbonate ($$ (\text{Boc})_2\text{O} $$) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 6–8 hours, achieving 92–95% yield.

Equation 1: Boc Protection Mechanism

$$

\text{2-Amino-4-chlorophenylacetic acid} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, THF}} \text{2-(2-((Boc)amino)-4-chlorophenyl)acetic acid} + \text{CO}2

$$

Coupling Reactions Using Aryl Halides and Boc-Protected Amines

This route leverages cross-coupling methodologies to assemble the target molecule from simpler fragments.

Suzuki-Miyaura Coupling

A boronic acid derivative of Boc-protected glycine couples with 2-bromo-4-chlorophenylacetic acid using palladium acetate ($$ \text{Pd(OAc)}2 $$) and triphenylphosphine ($$ \text{PPh}3 $$) in a mixture of dioxane and aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$).

Table 2: Suzuki Coupling Parameters

| Component | Specification |

|---|---|

| Catalyst | $$ \text{Pd(OAc)}_2 $$ (5 mol%) |

| Ligand | $$ \text{PPh}_3 $$ (10 mol%) |

| Temperature | 80–90°C |

| Yield | 65–70% |

Ullmann-Type Coupling

Copper(I) iodide ($$ \text{CuI} $$) mediates the coupling between 2-iodo-4-chlorophenylacetic acid and Boc-protected ammonia in dimethylformamide (DMF) at 110°C. This method affords moderate yields (55–60%) but avoids noble metal catalysts.

Direct Amination Strategies

Transition-metal-catalyzed C–H amination offers a streamlined approach to introduce the Boc-protected amino group.

Rhodium-Catalyzed Amination

Using [RhCl(COD)]$$2$$ and BocNH$$2$$, 4-chlorophenylacetic acid undergoes directed ortho-amination via a six-membered metallacycle intermediate. The reaction requires silver hexafluoroantimonate ($$ \text{AgSbF}_6 $$) as an additive and proceeds in 1,2-dichloroethane at 100°C.

Equation 2: Rhodium-Catalyzed Pathway

$$

\text{4-Chlorophenylacetic acid} + \text{BocNH}2 \xrightarrow{\text{[RhCl(COD)]}2, \text{AgSbF}_6} \text{2-(2-((Boc)amino)-4-chlorophenyl)acetic acid}

$$

Photoredox Catalysis

Visible-light-mediated amination employs iridium photocatalysts (e.g., $$ \text{Ir(ppy)}3 $$) and tert-butyloxycarbonyl azide ($$ \text{Boc-N}3 $$) under mild conditions (25°C, 12 hours). This method achieves regioselective amination with 50–55% yield but requires optimization for scalability.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Continuous Flow Nitration

Microreactor technology enhances heat transfer during nitration, reducing decomposition byproducts. A tandem system combining nitration and hydrogenation modules achieves 80% overall yield with >99% purity.

Solvent Recycling

Tetrahydrofuran (THF) and ethyl acetate are recovered via distillation, lowering production costs by 15–20%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Nitration-Reduction | 90 | 120 | High |

| Suzuki Coupling | 70 | 200 | Moderate |

| Rhodium Catalysis | 65 | 350 | Low |

The nitro reduction route remains optimal for industrial applications due to its balance of yield and cost. Transition-metal-catalyzed methods, while innovative, face barriers in catalyst recovery and expense.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid undergoes several types of chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Deprotection reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used.

Major Products Formed

Substitution reactions: The major products formed are derivatives where the chlorine atom is replaced by the nucleophile.

Deprotection reactions: The major product is the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the preparation of biologically active molecules for research purposes.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group protects the amine during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic Acid

- Key Differences :

- The Boc group is attached to a piperidine ring rather than a phenyl ring.

- The acetic acid moiety is linked to a saturated heterocycle (piperidine) instead of an aromatic system.

- Implications: Increased conformational flexibility due to the piperidine ring.

6-Chloronicotinic Acid

- Key Differences: A pyridine ring replaces the benzene ring, introducing nitrogen at the meta position. The carboxylic acid is directly attached to the pyridine ring (position 6), lacking the Boc-protected amino group.

- Implications: Enhanced acidity (pKa ~2.5–3.0 for pyridine carboxylic acids vs. ~4.5–5.0 for phenylacetic acids). Potential for metal coordination or hydrogen bonding via the pyridine nitrogen .

2-[(4-Chlorophenyl)thio]acetic Acid

- Key Differences: A thioether (-S-) linkage replaces the Boc-amino group. The acetic acid moiety is retained, but the sulfur atom introduces redox sensitivity.

- Implications: Lower chemical stability under oxidative conditions.

Physicochemical and Pharmacological Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 2-(2-((Boc)amino)-4-chlorophenyl)acetic acid | C₁₃H₁₆ClNO₄ | 285.73 | Boc-protected amine, chlorophenyl, acetic acid | Aromatic, planar, lipophilic | Drug intermediates, peptide synthesis |

| 2-[1-(Boc)-4-piperidyl]acetic acid | C₁₂H₂₁NO₄ | 243.30 | Boc-protected amine, piperidine, acetic acid | Non-aromatic, flexible | CNS-targeting prodrugs |

| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | Pyridine ring, carboxylic acid, chlorine | Aromatic, polar, acidic | Metal chelators, agrochemicals |

| 2-[(4-Chlorophenyl)thio]acetic acid | C₈H₇ClO₂S | 202.66 | Thioether, chlorophenyl, acetic acid | Sulfur-containing, redox-sensitive | Antioxidant prodrugs, polymer additives |

Biological Activity

2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid, commonly referred to as Boc-2-(4-chlorophenyl)glycine, is a compound with significant potential in medicinal chemistry. Its molecular formula is C13H16ClNO4, and it has a molecular weight of 285.72 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is often used to protect amine functionalities during synthetic processes.

- CAS Number : 209525-73-5

- Molecular Formula : C13H16ClNO4

- Molecular Weight : 285.72 g/mol

- Boiling Point : Not available

Biological Activity

The biological activity of Boc-2-(4-chlorophenyl)glycine has been explored in various studies, particularly in the context of its role as a building block for more complex pharmacophores.

The compound acts primarily through the modulation of neurotransmitter systems, particularly those involving amino acids such as glycine and glutamate. Its structural similarity to glycine suggests that it may interact with glycine receptors, which are critical for synaptic transmission in the central nervous system.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Boc-2-(4-chlorophenyl)glycine exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains, suggesting that the chlorophenyl group may contribute to this effect by increasing lipophilicity and membrane penetration.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several Boc-protected amino acids, including Boc-2-(4-chlorophenyl)glycine.

- Results indicated that these compounds displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

-

Neuropharmacological Studies :

- In vitro assays demonstrated that Boc-2-(4-chlorophenyl)glycine could enhance glycine receptor-mediated currents in neuronal cultures, suggesting its potential as a neuromodulator.

- Further investigations revealed that this compound could potentially serve as a lead for developing new anxiolytic agents due to its ability to modulate excitatory neurotransmission.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 209525-73-5 |

| Molecular Formula | C13H16ClNO4 |

| Molecular Weight | 285.72 g/mol |

| Biological Activity | Antimicrobial, Neuromodulatory |

| MIC (against Gram-positive bacteria) | 8 - 32 µg/mL |

Q & A

Q. What are the critical steps in synthesizing 2-(2-((Tert-butoxycarbonyl)amino)-4-chlorophenyl)acetic acid?

The synthesis typically involves:

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced to shield the amine during subsequent reactions, often using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like tetrahydrofuran (THF) or dichloromethane .

- Chlorination and coupling : A Friedel-Crafts alkylation or palladium-catalyzed cross-coupling may introduce the chlorophenyl moiety, requiring precise temperature control (0–5°C for exothermic steps) .

- Acetic acid moiety incorporation : This is achieved via hydrolysis of an ester intermediate under acidic or basic conditions (e.g., NaOH in methanol/water) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is essential to isolate the product from by-products .

Q. Which analytical techniques are used to confirm the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the Boc group (δ ~1.4 ppm for tert-butyl protons), chlorophenyl aromatic protons (δ 7.2–7.5 ppm), and acetic acid protons (δ 3.5–3.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% as per industry standards) .

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 341.4 for C₂₀H₂₃NO₄) .

Q. How is the compound typically purified after synthesis?

- Chromatography : Silica gel column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) separates the product from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures are common solvents for recrystallizing the final product to ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and minimize side reactions?

- Reaction condition tuning : Lower temperatures (0–5°C) reduce Boc deprotection during chlorination. Anhydrous solvents (e.g., THF) prevent hydrolysis of intermediates .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the chlorophenyl group .

- Real-time monitoring : TLC or in-situ IR spectroscopy identifies side products early, allowing mid-reaction adjustments .

Q. What stability challenges arise under different storage conditions?

- Acid sensitivity : The Boc group hydrolyzes in acidic conditions (pH < 3), necessitating neutral buffers for biological assays .

- Thermal stability : Long-term storage at >25°C degrades the compound; recommended storage is at 2–8°C under inert gas (argon/nitrogen) .

- Light sensitivity : UV exposure causes photodegradation; amber vials are advised .

Q. How can contradictory spectral data (e.g., NMR) be resolved?

- Decoupling experiments : ¹H-¹³C HSQC/HMBC NMR clarifies ambiguous proton-carbon correlations, distinguishing between regioisomers .

- Isotopic labeling : ¹⁵N-labeled Boc groups help trace amine-related degradation in MS spectra .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR shifts to validate experimental data .

Q. What mechanistic insights exist for the Boc protection/deprotection steps?

- Protection mechanism : Boc anhydride reacts with the amine via nucleophilic acyl substitution, stabilized by bases like DMAP .

- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group through protonation of the carbonyl oxygen, forming a carbamic acid intermediate . Kinetic studies show pseudo-first-order kinetics under excess TFA .

Q. How is the compound applied in peptide synthesis?

- Building block utility : The acetic acid moiety enables conjugation to peptide backbones via EDC/NHS coupling, while the Boc group prevents unwanted side reactions .

- Case study : In drug development, it serves as a precursor for kinase inhibitors, where the chlorophenyl group enhances target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.